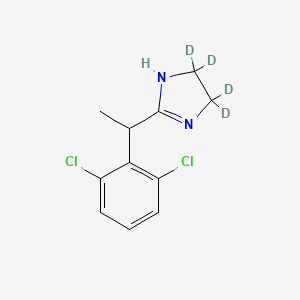
Lofexidine-d4Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lofexidine-d4Hydrochloride is a deuterated form of Lofexidine Hydrochloride, a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . The deuterated form, this compound, is often used in scientific research for its enhanced stability and distinct isotopic labeling properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lofexidine-d4Hydrochloride involves several steps. One common method includes the reaction of ethyl 2-(2,6-dichlorophenoxy)propanoate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere. The mixture is heated to 105°C and then cooled. Hydrogen chloride gas in isopropyl alcohol is added to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lofexidine-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Lofexidine-d4Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Lofexidine-d4Hydrochloride exerts its effects by acting as a potent alpha2-adrenergic receptor agonist. It reduces the release of norepinephrine and decreases sympathetic tone, which helps alleviate the symptoms of opioid withdrawal. The compound binds to alpha-2A and alpha-2C adrenoreceptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methadone: An opioid analgesic used for severe pain and opioid addiction treatment.
Clonidine: Another alpha2-adrenergic receptor agonist used for hypertension and ADHD.
Uniqueness
Lofexidine-d4Hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in scientific research for precise analytical studies and pharmacokinetic investigations .
Eigenschaften
Molekularformel |
C11H12Cl2N2 |
|---|---|
Molekulargewicht |
247.15 g/mol |
IUPAC-Name |
4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2 |
InChI-Schlüssel |
CZGIWEABEALYSI-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C1(C(N=C(N1)C(C)C2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


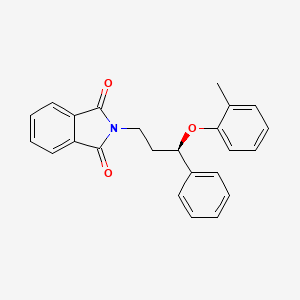
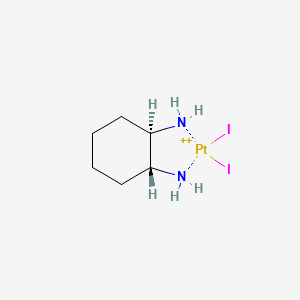
![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
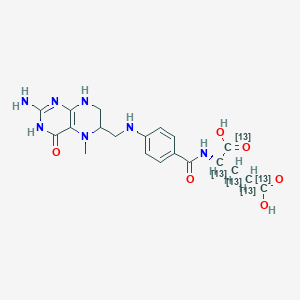

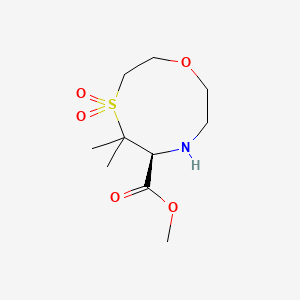
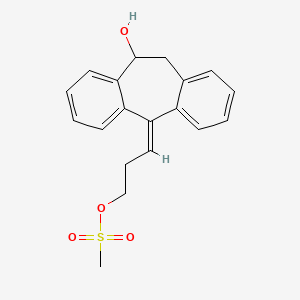
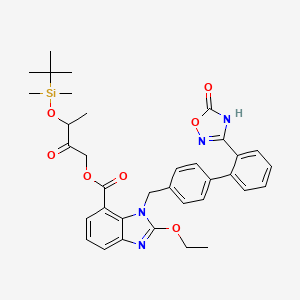
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
